4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIUMLRUCHFEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .
Industrial Production Methods: In industrial settings, the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate is optimized by studying the influence of reaction conditions on the yield of the desired product . The process involves dissolving the oil in ether, mixing with dicyclohexylamine, and filtering off the precipitate, which is then washed with ether and dried in a vacuum .
Chemical Reactions Analysis
Types of Reactions: 4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The amino group can participate in substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: TFA is commonly used for Boc deprotection due to its strong acidic nature.
Substitution: Various nucleophiles can be used to replace the Boc group, depending on the desired product.
Major Products: The major products formed from these reactions include deprotected amino acids, substituted biphenyl derivatives, and oxidized carboxylic acids.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of and features a biphenyl core substituted with a tert-butoxycarbonyl (BOC) amino group and a carboxylic acid functionality. Its structure is essential for its reactivity and interaction with biological systems.
Medicinal Chemistry
Anticancer Activity :
Research indicates that compounds derived from biphenyl structures exhibit significant anticancer properties. For instance, derivatives of 4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid have been tested against various cancer cell lines. A study demonstrated that modifications on the biphenyl scaffold can lead to enhanced cytotoxicity against leukemia and CNS cancer cell lines, showcasing its potential as a lead compound in drug development .
| Compound | Cell Line Tested | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS) | 72.11 |
These findings suggest that further research into the structure-activity relationship of this compound could yield promising anticancer agents.
Material Science
Polymer Chemistry :
The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The biphenyl moiety contributes to increased rigidity and thermal resistance in polymeric materials, making them suitable for high-performance applications.
Case Study 1: Anticancer Screening
A comprehensive screening was conducted using the National Cancer Institute's protocol to evaluate the anticancer activity of various derivatives of biphenyl compounds. The study found that specific substitutions on the biphenyl ring significantly influenced the cytotoxicity profiles against multiple cancer types .
Case Study 2: Polymer Development
In another study focused on material applications, researchers synthesized copolymers incorporating the biphenyl derivative which exhibited improved mechanical strength and heat resistance compared to conventional polymers . This application highlights the compound's utility beyond medicinal chemistry.
Mechanism of Action
The mechanism of action of 4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. The resonance stabilization puts a partial positive charge on the oxygen bonded to the tert-butyl group, facilitating its cleavage. The resulting carbocation can be stabilized by undergoing elimination by the trifluoroacetate ion .
Comparison with Similar Compounds
(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: A key intermediate in the preparation of sacubitril.
4-((tert-Butoxycarbonyl)amino)methylcyclohexanecarboxylic acid: Used in early discovery research.
4-Benzyl (tert-butoxycarbonyl)amino butanoic acid: Another Boc-protected amino acid derivative.
Uniqueness: 4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its biphenyl core, which provides rigidity and stability to the molecule. This structural feature makes it particularly useful in the synthesis of pharmaceuticals and other biologically active compounds.
Biological Activity
4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H27NO4
- Molecular Weight : 381.5 g/mol
- CAS Number : 1012341-48-8
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth. For instance, studies on biphenyl derivatives have shown promising results in inhibiting cancer cell proliferation.
2. Neuroprotective Effects
This compound may also possess neuroprotective properties. In vitro studies suggest that it can modulate signaling pathways associated with neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
3. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is crucial for developing treatments for chronic inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as glycogen synthase kinase-3β (GSK-3β), which plays a role in multiple signaling pathways related to cell survival and apoptosis.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as the PI3K/Akt/mTOR pathway, which is critical for cell growth and metabolism.
Case Studies and Research Findings
Several studies have focused on the biological activity of biphenyl derivatives, providing insights into their pharmacological potential:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotection | Modulation of neuroinflammatory markers | |
| Anti-inflammatory | Reduction in cytokine release (IL-6, TNF-α) |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (HT-22 and BV-2) revealed that the compound exhibits selective toxicity at higher concentrations, indicating a potential therapeutic window for further development.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4'-Boc-amino-biphenyl | HT-22 | >100 |
| 4'-Boc-amino-biphenyl | BV-2 | 89.3 ± 4.9 |
Q & A
Q. What are the common synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to the amino moiety in this compound?
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of related biphenyl carboxylic acid derivatives, Boc protection is achieved by reacting the amino group with Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) in the presence of a base like triethylamine at room temperature. Post-reaction, purification via column chromatography or recrystallization ensures removal of excess reagents .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?
Key techniques include:
- NMR spectroscopy : To verify the presence of the Boc group (characteristic tert-butyl peaks at ~1.3 ppm) and biphenyl backbone.
- HPLC : For purity assessment (>98% is typical for research-grade compounds).
- Mass spectrometry (MS) : To confirm molecular weight alignment with theoretical values.
- X-ray crystallography : Resolves conformational ambiguities, as demonstrated in studies of structurally similar Boc-protected thiazolidine derivatives .
Q. How should researchers handle solubility challenges during in vitro assays?
This compound exhibits limited aqueous solubility. For biological testing, dissolve in DMSO (15–20 mg/mL) and dilute with assay buffers to avoid precipitation. Pre-sonication or gentle heating (≤40°C) may enhance dissolution. Ethanol or DMF are alternative solvents for non-aqueous applications .
Advanced Research Questions
Q. How can competing side reactions during Boc protection of the amino group be minimized?
Competing acylation or carbamate formation can occur if reactive hydroxyl or sulfhydryl groups are present. Strategies include:
- Selective protection : Temporarily block other nucleophilic groups with orthogonal protecting agents (e.g., Fmoc for amines).
- Optimized stoichiometry : Use a 1.2–1.5 molar excess of Boc anhydride to avoid over-alkylation.
- Low-temperature reactions : Perform at 0–5°C to suppress side reactions, as seen in the synthesis of macrocyclic tetraoxazoles .
Q. What experimental designs are recommended to evaluate Boc group stability under varying pH conditions?
- pH stability profiling : Incubate the compound in buffers spanning pH 1–10 (e.g., simulated gastric fluid for acidic conditions, phosphate buffers for neutrality).
- Kinetic monitoring : Use HPLC or LC-MS to track Boc deprotection over time. Trifluoroacetic acid (TFA) is a standard deprotection agent in acidic conditions, but partial cleavage may occur in mildly acidic biological matrices .
Q. How can researchers resolve discrepancies between computational conformational predictions and experimental data?
Discrepancies often arise from solvation effects or crystal packing forces. To address this:
- X-ray crystallography : Provides definitive solid-state conformation, as shown in studies of Boc-protected thiazolidine-carboxylic acids .
- Molecular dynamics (MD) simulations : Incorporate explicit solvent models to compare with solution-phase NMR data.
- Variable-temperature NMR : Detects dynamic conformational changes in solution .
Q. What strategies mitigate racemization during coupling reactions involving the carboxylic acid moiety?
Racemization is common in peptide synthesis. To minimize:
- Activation methods : Use coupling agents like HATU or EDCI/HOBt, which reduce base-induced racemization.
- Low-temperature reactions : Perform couplings at 0–4°C.
- Chiral HPLC monitoring : Ensures enantiomeric integrity, as applied in the synthesis of enantiopure angiotensin II receptor blockers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
